![molecular formula C9H12BrNO3S B158102 Verbenacine CAS No. 717901-03-6](/img/structure/B158102.png)
Verbenacine
Overview
Description
Verbenacine is a diterpenoid compound . It is derived from the herbs of Wedelia trilobata . The molecular formula of Verbenacine is C20H30O3 and it has a molecular weight of 318.5 g/mol . It is a powder in physical form .
Molecular Structure Analysis
Verbenacine has been isolated from the aerial parts of Salvia verbenaca. Its structure has been elucidated on the basis of chemical and spectral data as 3alpha-hydroxy-19-carboxykaur-15-ene .
Physical And Chemical Properties Analysis
Verbenacine is a powder in physical form . It is a diterpenoid compound with a molecular weight of 318.5 g/mol . It is derived from the herbs of Wedelia trilobata .
Scientific Research Applications
Biomolecule-Ligand Complex Study
This compound is used in the study of biomolecule:ligand complexes . It helps in understanding the interaction between biomolecules and ligands, which is crucial in drug design and discovery.
Free Energy Calculations
“5-bromo-N-ethyl-2-methoxybenzenesulfonamide” is used in free energy calculations . These calculations are essential in predicting the stability of molecular systems and the feasibility of chemical reactions.
Structure-Based Drug Design
This compound plays a significant role in structure-based drug design . It provides insights into the molecular structure of drug targets, which aids in the design of more effective and selective drugs.
Refinement of X-ray Crystal Complexes
It is used in the refinement of X-ray crystal complexes . This helps in obtaining accurate and detailed three-dimensional structures of complex molecules, which is vital in various fields like material science, biology, and pharmaceuticals.
Anti-Inflammatory Activities
Verbenacine, a bioactive constituent of Verbena officinalis extract, has been found to alleviate inflammation . This makes it potentially useful in the treatment of various inflammatory diseases.
Enhancement of Natural Killer (NK) Cells Efficiency
Verbenacine has been shown to enhance the killing efficiency of Natural Killer (NK) cells . This suggests its promising potential for therapeutic applications in combating viral infections and, potentially, cancer.
Antioxidant Properties
Verbena officinalis, which contains Verbenacine, has been found to possess antioxidant properties . This means it could be used in the prevention and treatment of diseases caused by oxidative stress.
Enzyme Inhibition
Verbena officinalis has been found to inhibit certain enzymes , suggesting potential therapeutic applications in diseases where these enzymes play a role.
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-ethyl-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBLRAOWTSGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359060 | |
Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-2-methoxybenzenesulfonamide | |
CAS RN |
717892-29-0 | |
Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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